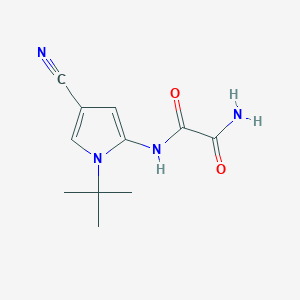
N'-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyano group, and an oxamide moiety attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide typically involves the reaction of 1-tert-butyl-4-cyanopyrrole with oxalyl chloride, followed by the addition of an amine to form the oxamide linkage. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with different functional groups replacing the cyano group.
Aplicaciones Científicas De Investigación
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano group and the oxamide moiety can influence its binding affinity and specificity. The molecular pathways involved would vary based on the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N’-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide: Similar structure with a pyrazole ring instead of a pyrrole ring.
2-(N-tert-butoxycarbonylamino)pyridine derivatives: Compounds with similar tert-butyl and cyano groups but different core structures.
Uniqueness
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide is unique due to the combination of its tert-butyl, cyano, and oxamide functional groups attached to a pyrrole ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N'-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)15-6-7(5-12)4-8(15)14-10(17)9(13)16/h4,6H,1-3H3,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDAEGOSBNVSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1NC(=O)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2-Chlorophenyl)prop-2-ynyl-methylamino]-3-phenylpropan-2-ol](/img/structure/B7428094.png)
![methyl 2-[2-oxo-2-[3-(trifluoromethyl)piperidin-1-yl]ethyl]sulfanyl-1H-imidazole-5-carboxylate](/img/structure/B7428095.png)
![6-[[2-(3-Bromophenyl)pyrrolidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7428101.png)
![N-[2-hydroxy-3-(methylamino)-3-oxopropyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7428116.png)

![6-[(7-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7428120.png)
![1-[3-[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]phenyl]pyrrolidin-2-one](/img/structure/B7428121.png)
![2-(2-cyanophenyl)-N-[2-hydroxy-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7428124.png)
![3-[[2-(methylamino)-2-oxoethyl]-propylamino]-N-(4-phenoxyphenyl)propanamide](/img/structure/B7428128.png)
![N'-[1-(3-acetamidophenyl)ethyl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)oxamide](/img/structure/B7428140.png)
![N-(1-tert-butylpiperidin-4-yl)-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7428142.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7428147.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7428166.png)
![N-[4-(benzimidazol-1-yl)phenyl]-2-(methylsulfamoyl)acetamide](/img/structure/B7428172.png)
